molecular formula C12H24O2 B14728446 Ethyl 3,7-dimethyloctanoate CAS No. 5944-27-4

Ethyl 3,7-dimethyloctanoate

Cat. No.: B14728446
CAS No.: 5944-27-4
M. Wt: 200.32 g/mol
InChI Key: DGKFRSSCFLRUOO-UHFFFAOYSA-N
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Description

Ethyl 3,7-dimethyloctanoate is an ester derivative of octanoic acid featuring ethyl esterification and methyl substituents at the 3rd and 7th positions of the carbon chain. This article compares this compound with structurally related compounds, emphasizing synthesis, physical properties, and functional implications.

Properties

CAS No.

5944-27-4

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

ethyl 3,7-dimethyloctanoate

InChI

InChI=1S/C12H24O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h10-11H,5-9H2,1-4H3

InChI Key

DGKFRSSCFLRUOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)CCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3,7-dimethyloctanoate typically involves the esterification of 3,7-dimethyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

3,7-dimethyloctanoic acid+ethanolH2SO4ethyl 3,7-dimethyloctanoate+water\text{3,7-dimethyloctanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3,7-dimethyloctanoic acid+ethanolH2​SO4​​ethyl 3,7-dimethyloctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Hydrolysis

Esters undergo hydrolysis under acidic or basic conditions to form carboxylic acids (or their conjugate bases) and alcohols. For ethyl 3,7-dimethyloctanoate:

  • Acidic Hydrolysis : Catalyzed by strong acids like HCl or H2SO4, leading to 3,7-dimethyloctanoic acid and ethanol.

  • Basic Hydrolysis : Uses bases such as NaOH or KOH, yielding the sodium/potassium salt of 3,7-dimethyloctanoic acid and ethanol.

Reaction Type Reagents Conditions Products
Acidic HydrolysisHCl, H2OReflux, 60–100°C3,7-Dimethyloctanoic acid, ethanol
Basic HydrolysisNaOH, H2OAqueous solution, 80–100°CSodium 3,7-dimethyloctanoate, ethanol

Reduction

Esters can be reduced to alcohols using strong reducing agents:

  • Lithium Aluminum Hydride (LiAlH4) : Converts the ester to 3,7-dimethyloctanol.

  • Catalytic Hydrogenation : Requires high pressure and transition metal catalysts (e.g., Ni, Pd) for partial reduction.

Reduction Type Reagents Conditions Products
LiAlH4 ReductionLiAlH4, Et2O0–30°C, inert atmosphere3,7-Dimethyloctanol
Catalytic HydrogenationH2, Ni/Pd catalystHigh pressure, 100–200°C3,7-Dimethyloctanol (partial)

Nucleophilic Substitution

The ester group can undergo nucleophilic acyl substitution reactions with strong nucleophiles (e.g., amines, alcohols):

  • Aminolysis : Reaction with ammonia or primary amines forms amides and ethanol.

  • Alcoholysis : Substitution with alcohols (e.g., methanol) under acidic conditions produces mixed esters.

Reaction Type Reagents Conditions Products
AminolysisNH3, heat100–150°C3,7-Dimethyloctanamide, ethanol
AlcoholysisROH, H+ catalystReflux, 60–100°CRCOOEt (mixed ester), ethanol

Aldol Condensation

The ester’s α-carbon can participate in aldol reactions under basic conditions (e.g., NaOH, heat), forming β-hydroxy esters.

Mechanism :

  • Base abstraction of α-hydrogen → enolate formation.

  • Nucleophilic attack on the carbonyl carbon → β-hydroxy ester.

Michael Addition

Under specific conditions, the ester may act as a Michael acceptor, reacting with enolates or Grignard reagents. For example:

  • Reaction with malonate anions could yield conjugated adducts, though this depends on steric and electronic factors .

Cross-Coupling Reactions

Transition metal catalysts (e.g., Pd) enable coupling with aryl halides or alkenes, though such applications are less common for simple esters like this compound.

Key Research Findings

  • Synthetic Utility : The ester’s stability and reactivity make it a precursor for specialty chemicals, such as fragrances or surfactants .

  • Process Optimization : Industrial-scale production often employs distillation or chromatography for purification, as seen in similar ester syntheses .

  • Mechanistic Insights : Base strength and reaction temperature critically influence product distribution in substitution or elimination pathways .

Scientific Research Applications

Ethyl 3,7-dimethyloctanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3,7-dimethyloctanoate exerts its effects is primarily through its interactions with biological molecules. As an ester, it can be hydrolyzed by esterases to release 3,7-dimethyloctanoic acid and ethanol. The released acid can then interact with various molecular targets and pathways, potentially influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

A key structural variation among dimethyloctanoate esters lies in the ester substituent. For example:

  • Phenyl 3,7-dimethyloctanoate (): This analogue shares the 3,7-dimethyl configuration but substitutes the ethyl group with a phenyl ring. It is synthesized via Fries rearrangement of phenyl 3,7-dimethyloctanoate using AlCl₃ in nitrobenzene (48% yield) . Its melting point (79–80°C) reflects the influence of the bulky phenyl group, which increases rigidity compared to smaller esters like ethyl .
  • Ethyl 3,7-dimethyloctanoate: Hypothetically, replacing phenyl with ethyl would lower melting points due to reduced molecular symmetry and weaker π-π interactions.

Positional Isomers of Dimethyloctanoate Esters

The positions of methyl groups significantly impact biological activity:

  • 4,6-Dimethyloctanoate esters (): These isomers, found in squalestatin analogues, inhibit squalene synthase (SQS) in rat liver microsomes and Candida spp. The C6 ester group is critical for activity; its removal drastically reduces enzyme inhibition .
  • 3',8'-Dimethyloctanoate (): In the dammarane triterpenoid 17β-dammara-1-one-20-ene-3β-3',8'-dimethyloctanoate, methyl groups at 3' and 8' positions contribute to structural stability in natural products. The compound demonstrated cholesterol biosynthesis inhibition in marmosets, though its ester group’s role remains unclear .

Table 1: Comparative Analysis of Dimethyloctanoate Analogues

Compound Ester Group Methyl Positions Key Biological Role Synthesis Method Physical Properties
This compound Ethyl 3,7 Not reported Not specified Not available
Phenyl 3,7-dimethyloctanoate Phenyl 3,7 Color developer Fries rearrangement m.p. 79–80°C
4,6-Dimethyloctanoate esters Variable 4,6 SQS inhibition Chemical synthesis Not reported
Dammarane-3',8'-dimethyloctanoate Triterpenoid 3',8' Cholesterol reduction Plant isolation White crystals

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